

# An In-depth Technical Guide to the Mechanism of Action of GSK-2793660

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## Compound of Interest

Compound Name: GSK-2793660

Cat. No.: B3323170

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## Introduction

**GSK-2793660** is an orally administered, potent, and selective small molecule inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPP-1).[1][2] Developed for the treatment of neutrophil-mediated inflammatory diseases such as bronchiectasis and ANCA-associated vasculitis, its mechanism revolves around the critical role of CTSC in the maturation of neutrophil serine proteases (NSPs).[2][3] **GSK-2793660** acts as an irreversible, substrate-competitive inhibitor, effectively halting a key upstream process in the inflammatory cascade driven by neutrophils.[1][2] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

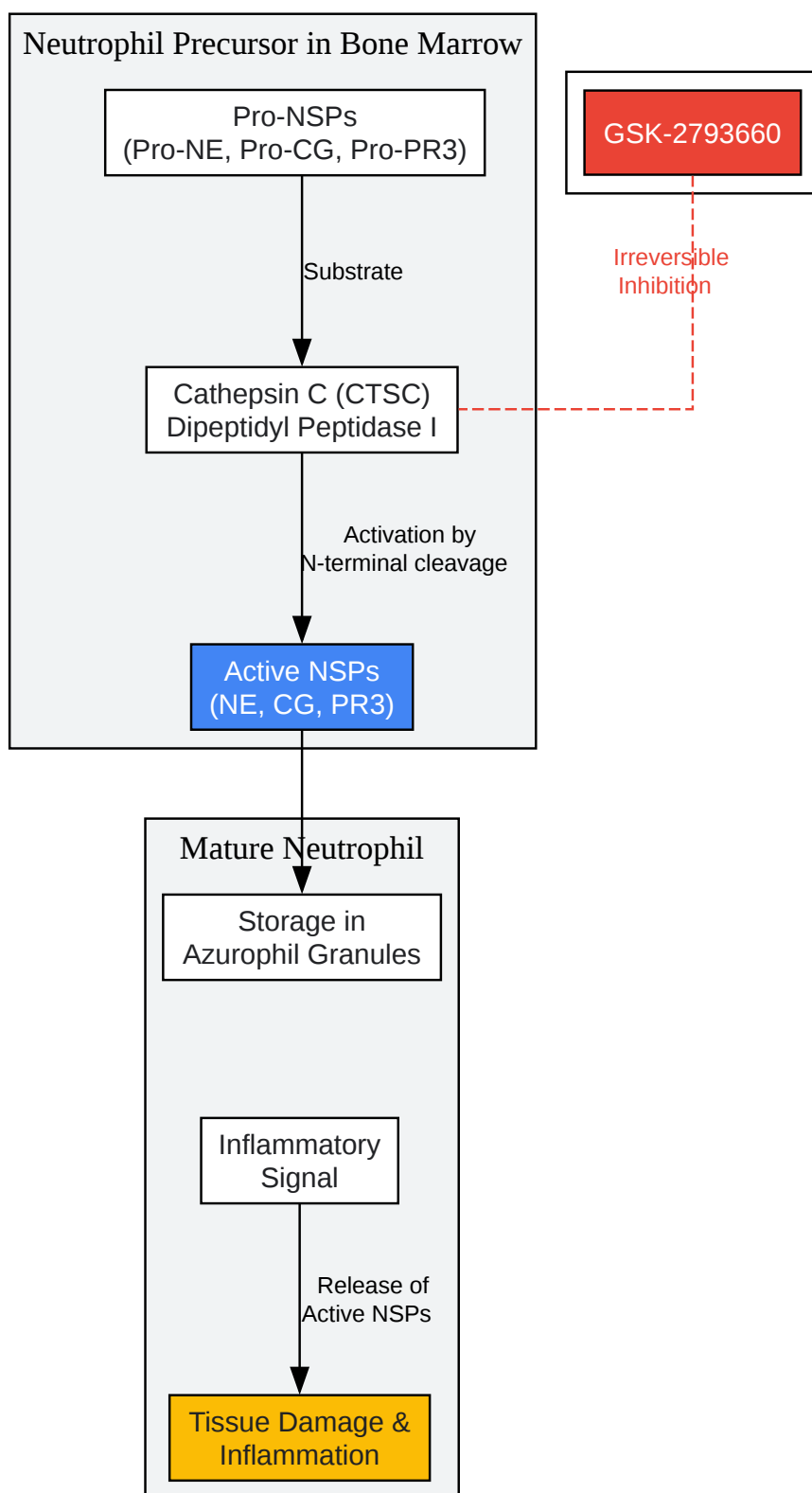
## Core Mechanism of Action: Inhibition of Neutrophil Serine Protease Activation

The primary mechanism of action of **GSK-2793660** is the irreversible inhibition of Cathepsin C. [1] CTSC is a lysosomal cysteine protease predominantly found in hematopoietic cells, including neutrophil precursors in the bone marrow.[4] Its essential function is to activate the pro-enzymes of several key neutrophil serine proteases (NSPs)—namely Neutrophil Elastase (NE), Cathepsin G (CG), and Proteinase 3 (PR3).[1][4]

This activation occurs through the proteolytic cleavage of an N-terminal dipeptide from the inactive zymogens (pro-NSPs), transforming them into their mature, active forms.[4] These active NSPs are stored in azurophilic granules of mature neutrophils and are released upon

activation, where they contribute to tissue damage and inflammation in various pathological conditions.[4]

By irreversibly binding to CTSC, **GSK-2793660** prevents the activation of these pro-NSPs.[1]  
This upstream intervention is intended to reduce the overall activity of mature NSPs in circulating neutrophils, thereby mitigating the downstream inflammatory effects and tissue damage associated with their release.[2]



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**Caption:** Primary mechanism of **GSK-2793660** action on the CTSC pathway.

## Biochemical and Pharmacodynamic Data

**GSK-2793660** is characterized by high potency against its target enzyme, CTSC. The irreversible nature of its binding allows for sustained inhibition.<sup>[1]</sup> Clinical studies have confirmed high levels of target engagement in vivo, although the effect on downstream proteases was less pronounced.

Table 1: In Vitro Potency and Kinetics of **GSK-2793660**

Parameter	Value	Reference
Target	Cathepsin C (CTSC) / DPP-1	<sup>[1]</sup> <sup>[2]</sup>
IC <sub>50</sub>	<0.43 to 1 nM	<sup>[1]</sup> <sup>[2]</sup>
Mechanism	Irreversible, Substrate-Competitive	<sup>[1]</sup>
k <sub>inact</sub> / K <sub>i</sub>	9.0 x 10 <sup>4</sup> M <sup>-1</sup> s <sup>-1</sup>	<sup>[1]</sup> <sup>[2]</sup>

Table 2: Pharmacodynamic Effects of **GSK-2793660** in Healthy Subjects (Phase I Study)

Dosing Regimen	Target Inhibition	Downstream Effects	Reference
Single Oral Doses	Dose-dependent inhibition of whole blood CTSC activity. [1]	Not specified in detail.	[1][5]
6 mg, 12 mg, 20 mg	~57% to 99% inhibition of CTSC.[1]	Not specified in detail.	[1]
Repeat Oral Doses	≥90% inhibition of CTSC within 3 hours on Day 1.[1][5]	Modest reductions observed:	[1][5]
12 mg once daily for 21 days	This level of inhibition was maintained throughout the dosing period.[1]	- Neutrophil Elastase (NE): 7-47% reduction[1] - Cathepsin G (CG): Up to 47% reduction[1] - Proteinase 3 (PR3): Up to 37% reduction[1]	[1]

## Experimental Protocols

The primary data on the in vivo effects of **GSK-2793660** comes from a first-in-human, Phase I clinical trial (NCT02058407).[1][6]

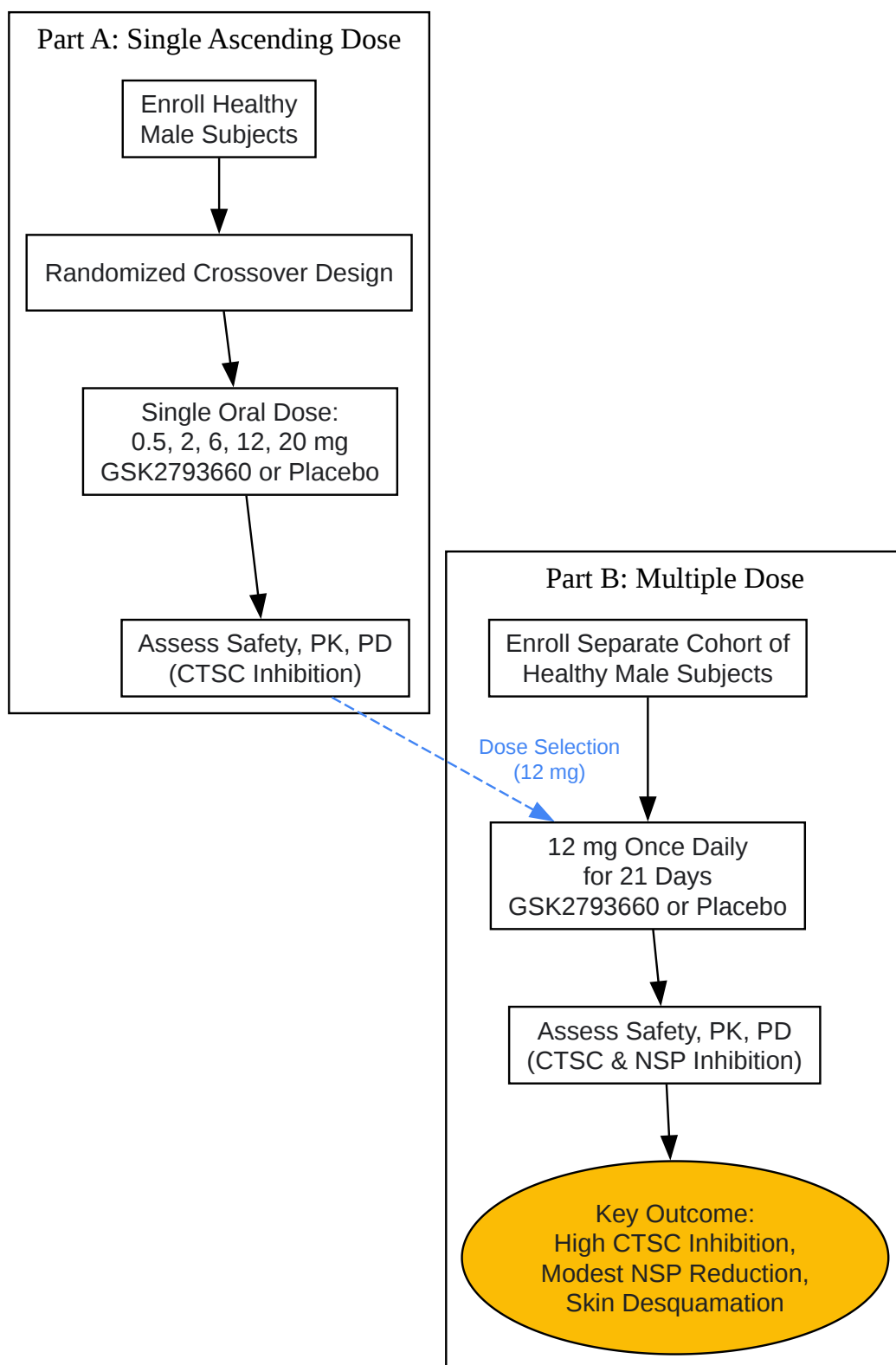
Title: A Randomised, Double-blind (Sponsor Unblind), Placebo-controlled, Two Part Study to Evaluate the Safety, Tolerability, Pharmacokinetics, Pharmacodynamics and Food Effect of Single or Repeat Doses of GSK2793660 in Healthy Subjects.[6]

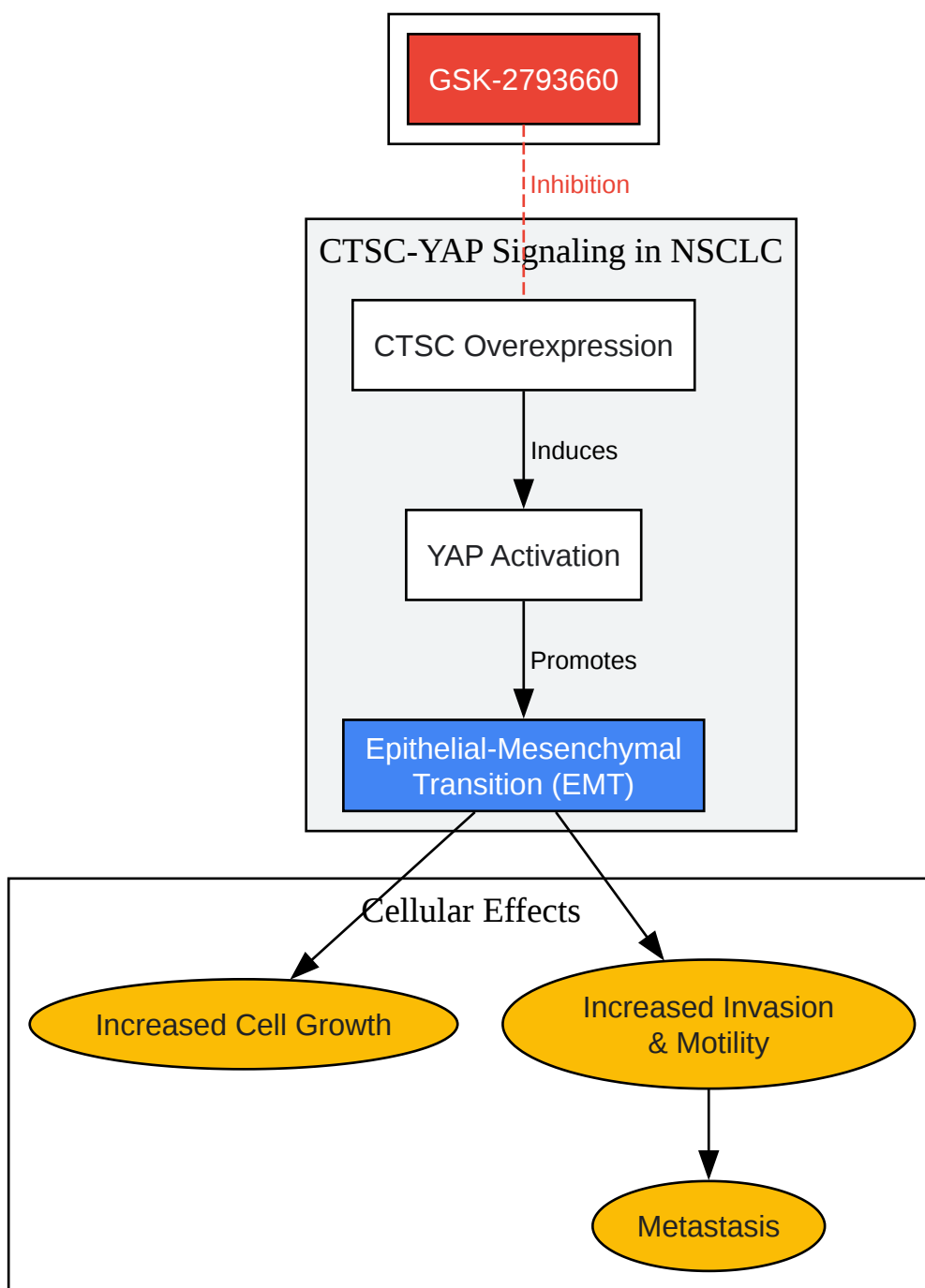
Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **GSK-2793660** in healthy human subjects.[6]

Methodology:

- Study Design: The trial was conducted in two parts.

- Part A (Single Ascending Dose): A randomized, placebo-controlled, crossover design. Healthy male subjects received single oral doses of **GSK-2793660** ranging from 0.5 mg to 20 mg or a placebo.[1][5] This part established the initial safety, PK, and PD profile.
- Part B (Repeat Dose): A separate cohort of healthy male subjects received a once-daily oral dose of 12 mg **GSK-2793660** or a placebo for 21 consecutive days.[1][5] This part evaluated the effects of prolonged dosing.
- Key Assessments:
  - Safety & Tolerability: Monitored through clinical observation, vital signs, ECGs, and laboratory safety tests. Adverse events were recorded throughout the study.[6]
  - Pharmacokinetics (PK): Plasma concentrations of **GSK-2793660** were measured at various time points post-dose to determine parameters like C<sub>max</sub>, T<sub>max</sub>, and accumulation ratio.[1]
  - Pharmacodynamics (PD): The primary PD endpoint was the activity of CTSC in whole blood. Secondary endpoints included the whole blood activity of downstream NSPs (NE, CG, and PR3).[1][5]
- Key Finding: While **GSK-2793660** demonstrated potent and sustained inhibition of its direct target, CTSC, this did not translate to a complete reduction in the activity of downstream NSPs.[5] A significant adverse event, palmar-plantar epidermal desquamation (skin peeling), was observed in 7 of 10 subjects on repeat dosing, suggesting a previously unknown role for CTSC in epidermal integrity and ultimately limiting the drug's clinical development.[1][5]





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